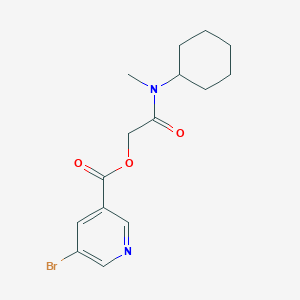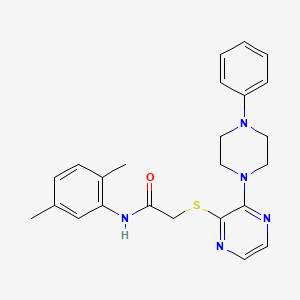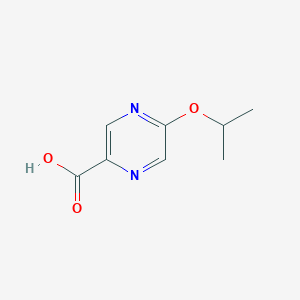![molecular formula C20H20N4O3 B2735581 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285489-45-3](/img/structure/B2735581.png)
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a highly interesting compound known for its potential applications in medicinal chemistry and biological sciences. With a complex structure incorporating various functional groups, it offers a broad spectrum of chemical reactivity and interaction possibilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide often starts with the preparation of the starting materials: 3-ethoxy-2-hydroxybenzaldehyde, 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, and hydrazine hydrate. The condensation reaction is typically performed under reflux conditions in ethanol, where the aldehyde and hydrazide undergo nucleophilic addition followed by dehydration to form the final product.
Industrial Production Methods
On an industrial scale, the production process may involve automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the compound from reaction byproducts.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is known to undergo several types of chemical reactions, including:
Oxidation: : The hydroxyl group on the aromatic ring can be oxidized to form a carbonyl group.
Reduction: : The imine bond can be reduced to form a secondary amine.
Substitution: : Halogenation of the aromatic ring can lead to various substituted derivatives.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Halogenating agents: : Bromine (Br2), iodine monochloride (ICl).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has found several applications across various scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigating the interaction with biomolecules, such as proteins and nucleic acids, and studying its effects on biological pathways.
Medicine: : Potential therapeutic applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Used in the development of new materials with unique chemical properties and functions.
Wirkmechanismus
The mechanism by which N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exerts its effects is highly dependent on its specific application:
Molecular Targets: : It can interact with enzymes, receptors, or other proteins, inhibiting or activating specific biological pathways.
Pathways Involved: : These interactions may affect oxidative stress pathways, inflammatory response, or cellular proliferation.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as other pyrazole derivatives, N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity. Similar compounds include:
N-(4-methyl-3-phenyl-1H-pyrazol-5-yl)-benzamide
4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
(E)-2-(1H-pyrazol-4-yl)hydrazone-1-phenylethanone
These compounds share some structural similarities but vary in their functional groups and overall chemical behavior. The unique ethoxy and hydroxy substituents on the aromatic ring of this compound contribute to its distinctive properties and applications.
Eigenschaften
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-16-11-7-10-15(19(16)25)12-21-24-20(26)18-13(2)17(22-23-18)14-8-5-4-6-9-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFWDPWGONUUCR-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)


![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)







![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
